molecular formula C11H10BrNO3 B11839333 N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide CAS No. 61961-57-7

N-(6-Bromo-4-oxo-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide

Cat. No.: B11839333
CAS No.: 61961-57-7
M. Wt: 284.11 g/mol
InChI Key: YPSKLQLNXLNMJX-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-oxochroman-3-yl)acetamide: is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and an acetamide group in this compound makes it a valuable intermediate for further chemical modifications and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Sodium Borohydride: Used for reduction reactions.

    Hydrochloric Acid: Used for hydrolysis reactions.

    Chlorine: Used for chlorination reactions.

Major Products:

  • N-(6-Bromo-4-hydroxychroman-3-yl)acetamide
  • 3-Amino-6-bromochroman-4-ol
  • Trans-3-amino-6-bromochroman-4-ol

Mechanism of Action

The mechanism of action of N-(6-Bromo-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the biosynthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

  • 2-Cyano-N-acetamide
  • 2-Cyanoacetate Compounds
  • N-(Benzothiazol-2-yl)-2-cyanoacetamide

Comparison: N-(6-Bromo-4-oxochroman-3-yl)acetamide is unique due to the presence of the bromine atom and the chroman ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61961-57-7

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

N-(6-bromo-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H10BrNO3/c1-6(14)13-9-5-16-10-3-2-7(12)4-8(10)11(9)15/h2-4,9H,5H2,1H3,(H,13,14)

InChI Key

YPSKLQLNXLNMJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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